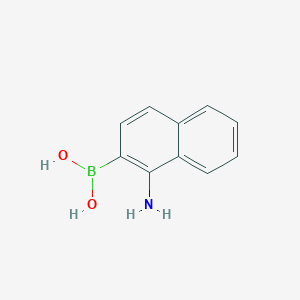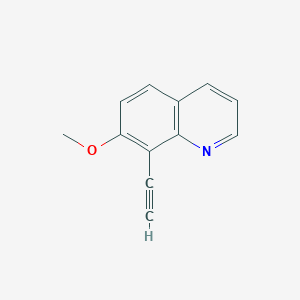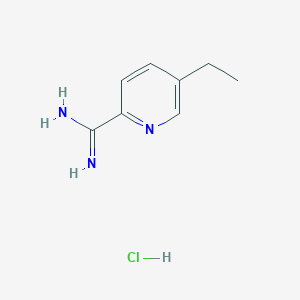![molecular formula C10H17NO2 B11907558 2-Azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B11907558.png)
2-Azaspiro[4.5]decane-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azaspiro[45]decane-6-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within the spiro ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.5]decane-6-carboxylic acid typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method is the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, which undergoes a tandem radical addition and dearomatizing cyclization process . This method provides a high yield of the desired spirocyclic compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azaspiro[4.5]decane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The spirocyclic structure allows for substitution reactions at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents and nucleophiles are used under mild to moderate conditions.
Major Products
The major products formed from these reactions include difluoroalkylated quinolinone and saturated spirocyclohexanone scaffolds .
Wissenschaftliche Forschungsanwendungen
2-Azaspiro[4.5]decane-6-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-Azaspiro[4.5]decane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of specific enzymes or activation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azaspiro[4.5]decane: A structurally related compound with similar chemical properties.
6-Amino-2-Boc-2-azaspiro[4.5]decane:
Uniqueness
2-Azaspiro[4.5]decane-6-carboxylic acid stands out due to its carboxylic acid functional group, which imparts unique reactivity and biological activity compared to other spirocyclic compounds.
Eigenschaften
Molekularformel |
C10H17NO2 |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
2-azaspiro[4.5]decane-6-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c12-9(13)8-3-1-2-4-10(8)5-6-11-7-10/h8,11H,1-7H2,(H,12,13) |
InChI-Schlüssel |
SHUUSFTYJUJLCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CCNC2)C(C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11907502.png)
![4-[(Trimethylsilyl)oxy]cyclohexanol](/img/structure/B11907504.png)
![1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine]](/img/structure/B11907512.png)

![1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride](/img/structure/B11907534.png)
![5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11907542.png)




![4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline](/img/structure/B11907564.png)
